2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]phenol
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Overview
Description
2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]phenol is a chemical compound that features a piperazine ring substituted with a 4-chlorophenyl group and an imino linkage to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]phenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The starting material, 4-chlorophenylpiperazine, is synthesized through the reaction of piperazine with 4-chlorobenzyl chloride under basic conditions.
Imination Reaction: The 4-chlorophenylpiperazine is then reacted with salicylaldehyde in the presence of an acid catalyst to form the imine linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]phenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Biological Studies: Used in research to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]phenol involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and the imine linkage play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-{[4-(4-bromophenyl)piperazin-1-yl]imino}methyl]phenol: Similar structure but with a bromine atom instead of chlorine.
2-[(E)-{[4-(4-fluorophenyl)piperazin-1-yl]imino}methyl]phenol: Contains a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]phenol lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards certain biological targets. The presence of the chlorine atom can also affect its electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
2-[(E)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-15-5-7-16(8-6-15)20-9-11-21(12-10-20)19-13-14-3-1-2-4-17(14)22/h1-8,13,22H,9-12H2/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQNXFILAVXUHH-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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